molecular formula C10H10BrNO4 B14062648 Ethyl 3-bromo-2-methyl-5-nitrobenzoate

Ethyl 3-bromo-2-methyl-5-nitrobenzoate

Cat. No.: B14062648
M. Wt: 288.09 g/mol
InChI Key: QINVBJZKLQZCRZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzoic acid, featuring bromine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-methyl-5-nitrobenzoate typically involves a multi-step process:

    Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine-containing reagent in the presence of a catalyst like iron(III) bromide.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., iron(III) bromide).

    Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Ethyl 3-amino-2-methyl-5-nitrobenzoate.

    Oxidation: Ethyl 3-bromo-2-carboxy-5-nitrobenzoate.

Scientific Research Applications

Ethyl 3-bromo-2-methyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, while the bromine atom can participate in substitution reactions, altering the compound’s activity.

Comparison with Similar Compounds

Ethyl 3-bromo-2-methyl-5-nitrobenzoate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-5-nitrobenzoate: Lacks the methyl group, which may affect its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially influencing its physical properties and reactivity.

    Ethyl 3-bromo-2-methylbenzoate:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in determining chemical behavior and utility.

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

ethyl 3-bromo-2-methyl-5-nitrobenzoate

InChI

InChI=1S/C10H10BrNO4/c1-3-16-10(13)8-4-7(12(14)15)5-9(11)6(8)2/h4-5H,3H2,1-2H3

InChI Key

QINVBJZKLQZCRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)C

Origin of Product

United States

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